4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334147-13-5
VCID: VC3390023
InChI: InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
SMILES: C1CC1C2=NNC(=S)N2CCN.Cl
Molecular Formula: C7H13ClN4S
Molecular Weight: 220.72 g/mol

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

CAS No.: 1334147-13-5

Cat. No.: VC3390023

Molecular Formula: C7H13ClN4S

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride - 1334147-13-5

Specification

CAS No. 1334147-13-5
Molecular Formula C7H13ClN4S
Molecular Weight 220.72 g/mol
IUPAC Name 4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Standard InChI InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
Standard InChI Key YXVNOXUFJIZFQN-UHFFFAOYSA-N
SMILES C1CC1C2=NNC(=S)N2CCN.Cl
Canonical SMILES C1CC1C2=NNC(=S)N2CCN.Cl

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Identification

4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride features a 1,2,4-triazole core with specific substitution patterns. The chemical has a molecular formula of C7H12N4S·HCl with a molecular weight of 257.19 g/mol . Its structure is characterized by a cyclopropyl group at position 5, a 2-aminoethyl substituent at position 4, and a thiol group at position 3 of the triazole ring.

Key identification parameters include:

ParameterValue
CAS Number1334147-13-5
Molecular FormulaC7H12N4S·HCl
Molecular Weight257.19 g/mol
InChI1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
InChI KeyYXVNOXUFJIZFQN-UHFFFAOYSA-N
SMILESC1CC1N2C(=NNC2=S)CCN (for related structure)

The compound's structure includes several key functional groups that influence its chemical behavior: the triazole heterocycle (providing aromaticity and nitrogen atoms for hydrogen bonding), the cyclopropyl group (offering conformational rigidity), the aminoethyl chain (providing a basic site and additional hydrogen bonding capability), and the thiol group (presenting nucleophilic character and potential for disulfide formation).

Physical and Chemical Properties

The physical state of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is typically a solid at room temperature. The compound demonstrates particular physical properties that are characteristic of triazole derivatives with similar substitution patterns.

Analysis of predicted collision cross-section data for related structures provides insight into the molecular dimensions and potential behavior in mass spectrometry:

Adductm/zPredicted CCS (Ų)
[M+H]+185.08554140.6
[M+Na]+207.06748152.1
[M+NH4]+202.11208148.4
[M+K]+223.04142148.1
[M-H]-183.07098148.4
[M+Na-2H]-205.05293147.3
[M]+184.07771145.6
[M]-184.07881145.6

These values represent the related compound without the hydrochloride salt form .

The presence of both the aminoethyl group and the thiol functionality contributes to the compound's amphiphilic character, influencing its solubility in various solvents. The hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications.

Synthesis and Preparation Methods

Industrial Production Considerations

Industrial-scale production of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride would require optimization of reaction conditions to ensure efficiency, yield, and purity. For related heterocyclic compounds, continuous flow reactors are often employed to achieve consistent product quality and yield.

Key considerations for industrial production include:

ParameterConsideration
Reaction ScaleAdaptation from laboratory to industrial scale
Temperature ControlOptimization for each synthetic step
Solvent SelectionEnvironmental impact and recovery efficiency
Purification MethodsCrystallization or chromatography techniques
Quality ControlSpectroscopic and analytical verification

In industrial settings, the production might involve "large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product".

Chemical Reactivity and Stability

Functional Group Reactivity

The reactivity profile of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is significantly influenced by its functional groups. Based on information about related compounds, we can infer several key reactivity patterns:

The thiol group (-SH) in position 3 exhibits nucleophilic character typical of thiols, with the ability to:

  • Form disulfides upon oxidation

  • Participate in alkylation reactions

  • Act as a metal-binding site in coordination chemistry

  • Undergo addition reactions with electrophiles

The triazole ring demonstrates characteristic heterocyclic reactivity, including:

  • Stability toward oxidation and reduction

  • Potential for tautomerism between thiol and thione forms

  • Ability to participate in hydrogen bonding through nitrogen atoms

For related 1,3,4-thiadiazole compounds, "Some of the characteristic reactions of the 1,3,4-thiadiazole nucleus are ring opening by strong base ease of nucleophilic attack and the formation of mesoionic compounds by quaternization" . Similar reactivity might be expected in the triazole system of the target compound.

ConditionExpected Stability
Thermal StabilityLikely stable at room temperature; decomposition possible at elevated temperatures
pH StabilityPossible pH-dependent tautomerism between thiol and thione forms
Oxidative StabilityPotential oxidation of thiol group to disulfide under oxidizing conditions
Light SensitivityPossible photodegradation; protection from light may be recommended
Storage RequirementsLikely requires storage in a cool, dry place away from oxidants

For proper handling, the compound would typically require storage in sealed containers under inert conditions to prevent oxidation of the thiol group.

Analytical Characterization

ParameterTypical Conditions
ColumnReverse-phase C18
Mobile PhaseGradient of water/acetonitrile with buffer (e.g., formic acid)
DetectionUV (210-230 nm) and/or mass spectrometry
Sample PreparationDissolution in appropriate solvent (methanol or water/methanol mixture)
Internal StandardStructurally related triazole derivative

Thin-Layer Chromatography (TLC) could serve as a rapid screening method, typically using silica gel plates with appropriate solvent systems such as ethyl acetate/methanol mixtures.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features, enhancing identification certainty.

Biological Activity and Applications

Pharmacological Properties

The search results indicate potential pharmacological relevance for 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride, though specific activity data for this exact compound is limited. A study published in the Journal of Medicinal Chemistry examined "the inhibitory effects of this compound on a specific enzyme", suggesting its potential in enzyme inhibition research.

Related triazole derivatives have demonstrated various biological activities:

ActivityStructural Relationship
Enzyme InhibitionTriazole-thiol structures can interact with enzyme active sites
Antidepressant PotentialRelated triazole-thiones have been studied as "potential antidepressant agents"
Antimicrobial ActivitySimilar compounds like "4-amino-5-phenyl-4H- -triazole-3-thiol derivatives" have been evaluated as "antimicrobial agents"

The compound's structural features suggest several potential mechanisms of action:

  • The triazole ring can participate in π-stacking interactions with aromatic amino acid residues

  • The thiol group may interact with metal ions in enzyme active sites

  • The aminoethyl chain provides potential for hydrogen bonding and ionic interactions

  • The cyclopropyl group offers hydrophobic interactions and conformational constraint

Structure-Activity Relationships

Comparison with Related Triazole Derivatives

Comparing 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride with structurally related compounds provides insight into the impact of specific structural features on activity and properties. The search results mention several related compounds that allow for comparative analysis.

CompoundStructural DifferencePotential Impact on Activity
4-(2-aminoethyl)-5-methyl-4H-1,2,4-triazole-3-thiolMethyl vs. cyclopropyl at position 5Reduced steric bulk, different lipophilicity profile
4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiolDifferent substitution pattern with phenyl groupDifferent electronic properties and binding orientation
5-(2-aminoethyl)-4-cyclopropyl-4h-1,2,4-triazole-3-thiolPositional isomer with altered substitution patternDifferent spatial arrangement of functional groups

In receptor binding studies of related compounds, "The 4-(thiophen-2-yl)benzamide analogs were more potent at the D3 receptor than the corresponding 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol" , highlighting the importance of substituent selection in determining biological activity.

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